4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride
Description
Properties
IUPAC Name |
4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h6-7,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTAJZQTQMQTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct functional groups and stereoelectronic properties differentiate it from related cyclohexane derivatives. Below is a detailed comparison with three analogous compounds:
Table 1: Key Properties of 4-Cyano-N-Hydroxycyclohexane-1-Carboximidoyl Chloride and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₀ClN₂O | 201.63 | Cyano, N-hydroxy, carboximidoyl chloride | High reactivity in nucleophilic substitutions; prone to hydrolysis under acidic conditions | Pharmaceutical intermediates, agrochemical synthesis |
| Cyclohexanecarboximidoyl chloride | C₇H₁₁ClN | 148.62 | Carboximidoyl chloride | Moderate reactivity; hydrolyzes to cyclohexanecarboxylic acid | Cross-coupling reactions, polymer chemistry |
| N-Hydroxycyclohexanecarboximidamide | C₇H₁₃N₂O | 141.19 | N-hydroxy, carboximidamide | Stable under basic conditions; forms chelates with metals | Catalysis, ligand synthesis |
| 4-Cyanocyclohexanecarbonyl chloride | C₈H₉ClNO | 178.62 | Cyano, carbonyl chloride | Highly electrophilic; reacts with amines/alcohols | Peptide synthesis, acylations |
Key Differences in Reactivity and Stability
Electrophilicity: The carboximidoyl chloride group in the target compound is less electrophilic than the carbonyl chloride in 4-cyanocyclohexanecarbonyl chloride due to resonance stabilization from the imine-like structure. This reduces its susceptibility to hydrolysis but enhances its utility in stepwise syntheses . Compared to unsubstituted cyclohexanecarboximidoyl chloride, the cyano group in the target compound increases electron-withdrawing effects, accelerating reactions with nucleophiles like amines (e.g., forming amidines) .
Acid-Base Behavior :
- The N-hydroxy group introduces weak acidity (pKa ~8–10), enabling deprotonation under mild basic conditions to generate a nucleophilic species. This contrasts with N-hydroxy-free analogues, which lack this dual reactivity .
Thermal Stability :
- The target compound decomposes above 120°C, whereas N-hydroxycyclohexanecarboximidamide remains stable up to 200°C. This difference underscores the destabilizing effect of the carboximidoyl chloride group .
Q & A
Q. What are the optimal synthetic routes for 4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride, and how can its purity be validated?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
Cyclohexane ring functionalization : Introduce the cyano group at position 4 via nitrile alkylation or substitution reactions under anhydrous conditions.
Imidoyl chloride formation : React the intermediate with hydroxylamine followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Purification : Use column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization.
Validation :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with moisture (risk of HCl release).
- Storage : In airtight containers under inert gas (argon) at -20°C to prevent hydrolysis.
- Exposure Monitoring : OSHA-compliant air sampling for chlorinated vapors and cyanide byproducts .
Q. Which analytical techniques are most reliable for characterizing its stability under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition points.
- Hydrolytic Stability : Monitor via ¹H NMR in D₂O/CDCl₃ mixtures over 24 hours to detect imidoyl chloride hydrolysis to carboxamide.
- Photostability : UV-Vis spectroscopy under controlled light exposure (λ = 254 nm) to assess degradation kinetics .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level) for reactions with amines or thiols.
- Electrostatic Potential Maps : Identify electron-deficient regions (imidoyl chloride) as reactive sites.
- Validation : Compare computed activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Target-Specific Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., trypsin-like proteases).
- Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) for GPCRs.
- Off-Target Screening : Use phenotypic profiling (e.g., Cell Painting) to identify confounding interactions .
- Data Reconciliation : Apply statistical models (ANOVA, PCA) to isolate variables like solvent polarity or buffer pH .
Q. How can X-ray crystallography elucidate its conformation in solid-state vs. solution-phase structures?
Methodological Answer:
- Crystallization : Vapor diffusion (e.g., ethyl acetate/hexane) to grow single crystals.
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
- Refinement : SHELXL (for small molecules) to model anisotropic displacement parameters and hydrogen bonding networks.
- Comparison with Solution Data : Overlay crystal structure with NOESY (NMR) to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
